molecular formula C14H19BBrNO3 B2514605 2-(Bromoacetamido)phenylboronic acid pinacol ester CAS No. 2096338-51-9

2-(Bromoacetamido)phenylboronic acid pinacol ester

Cat. No.: B2514605
CAS No.: 2096338-51-9
M. Wt: 340.02
InChI Key: OXOVFHBKXUNIEM-UHFFFAOYSA-N
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Description

2-(Bromoacetamido)phenylboronic acid pinacol ester is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group, which imparts unique reactivity and stability, making it a valuable intermediate in various chemical transformations.

Mechanism of Action

Target of Action

Boronic acids and their esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The 2-(Bromoacetamido)phenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the boronic ester transfers formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The this compound is involved in the Suzuki–Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The downstream effects of this reaction include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, which can be used in various applications, including drug development .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(Bromoacetamido)phenylboronic acid pinacol ester are largely influenced by its boronic acid moiety. Boronic acids and their esters are known to interact with various biomolecules, particularly proteins and enzymes

Cellular Effects

Boronic acids and their esters are known to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that boronic acids and their esters can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on its stability and degradation. Boronic acids and their esters are only marginally stable in water, and their hydrolysis is considerably accelerated at physiological pH . This could potentially influence the long-term effects of this compound on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given the known interactions of boronic acids and their esters with enzymes and cofactors , it is plausible that this compound could influence metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromoacetamido)phenylboronic acid pinacol ester typically involves the reaction of 2-(Bromoacetamido)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromoacetamido)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution Reactions: Products include substituted phenylboronic acid derivatives.

    Coupling Reactions: Biaryl compounds.

    Hydrolysis: 2-(Bromoacetamido)phenylboronic acid.

Scientific Research Applications

2-(Bromoacetamido)phenylboronic acid pinacol ester has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(Bromoacetamido)phenylboronic acid pinacol ester is unique due to the presence of both a bromoacetamido group and a boronic ester group. This combination allows for versatile reactivity, making it a valuable intermediate in the synthesis of complex organic molecules. The bromoacetamido group provides additional sites for functionalization, enhancing the compound’s utility in various chemical and biological applications.

Properties

IUPAC Name

2-bromo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BBrNO3/c1-13(2)14(3,4)20-15(19-13)10-7-5-6-8-11(10)17-12(18)9-16/h5-8H,9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOVFHBKXUNIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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